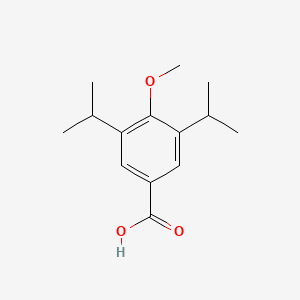

3,5-Diisopropyl-4-methoxybenzoic acid

Description

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

4-methoxy-3,5-di(propan-2-yl)benzoic acid |

InChI |

InChI=1S/C14H20O3/c1-8(2)11-6-10(14(15)16)7-12(9(3)4)13(11)17-5/h6-9H,1-5H3,(H,15,16) |

InChI Key |

IIDVLGKHIXHIMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1OC)C(C)C)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antagonist for Thyroid Hormone Receptors

Research indicates that derivatives of 3,5-diisopropyl-4-methoxybenzoic acid can function as antagonists for thyroid hormone receptors. A specific study developed a compound that demonstrated weak agonist activity while effectively blocking thyroid hormone responses in cultured cells. This suggests potential therapeutic applications in treating hormone excess conditions and other related disorders .

Synthesis of Propofol

The compound is also a precursor in the synthesis of Propofol, an anesthetic agent. The synthesis process involves converting 4-hydroxy-3,5-diisopropylbenzoic acid into 2,6-diisopropylphenol. This method has been optimized for high purity and efficiency, making it suitable for pharmaceutical use .

Polymer Stabilization

This compound serves as an effective stabilizer for polymers against ultraviolet (UV) radiation degradation. Compounds with branched alkyl groups, such as isopropyl, enhance the stability of various polymer matrices. This application is critical in extending the lifespan of materials used in outdoor environments .

Chemical Synthesis

Ester Coupling Reactions

The compound has been utilized in complex ester coupling reactions within natural product synthesis. These reactions are essential for constructing bioactive natural products and have been documented as challenging but rewarding in chemical synthesis .

Metal Complex Formation

Studies have shown that this compound can form complexes with metal ions like copper(II). These interactions are crucial for understanding the compound's behavior in biological systems and its potential anti-inflammatory properties when combined with metal ions .

Table 1: Summary of Applications

Case Studies

Case Study 1: Thyroid Hormone Antagonism

A study published in a peer-reviewed journal explored the design of a thyroid hormone receptor antagonist based on 3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid. The findings indicated significant potential for treating conditions related to thyroid hormone excess by blocking receptor activity effectively .

Case Study 2: Propofol Synthesis Optimization

Recent advancements in synthesizing Propofol highlighted the efficiency of using 4-hydroxy-3,5-diisopropylbenzoic acid as an intermediate. The process was optimized to ensure high purity levels suitable for clinical use, demonstrating the compound's critical role in pharmaceutical manufacturing .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Functional Group and Substituent Effects

- Methoxy vs. Hydroxy Groups : The methoxy group in this compound enhances lipophilicity compared to the hydroxyl group in 4-hydroxy-3,5-diisopropylbenzoic acid. This difference influences solubility and reactivity; methoxy derivatives are less polar and more stable under acidic conditions .

- Isopropyl vs. In contrast, the chloro substituents in 3,5-dichloro-4-methoxybenzoic acid enhance electrophilicity, correlating with its antimicrobial activity .

- Positional Effects : Caffeic acid (3,4-dihydroxy substitution) exhibits antioxidant activity due to electron-donating hydroxyl groups, whereas the 3,5-diisopropyl substitution in the target compound likely prioritizes steric effects over electronic modulation .

Preparation Methods

Friedel-Crafts Alkylation with Isopropanol

In a representative procedure, 4-hydroxybenzoic acid (133 g, 0.89 mol) is reacted with excess isopropanol (300 g, 5 mol) in the presence of a solid acid catalyst (e.g., Amberlyst-15 or zeolite H-beta) under microwave irradiation (40–60°C, 500 W ultrasonic power) for 1–3 hours. The reaction progress is monitored via HPLC, with completion indicated when residual 4-hydroxybenzoic acid falls below 5%. The catalyst is filtered and reused, while the crude product is crystallized at 5–10°C to yield 3,5-diisopropyl-4-hydroxybenzoic acid (154 g, 78% yield).

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Catalyst | Solid acid (e.g., Amberlyst-15) |

| Temperature | 40–60°C |

| Solvent | Isopropanol (neat) |

| Reaction Time | 1–3 hours |

| Yield | 78% |

Mechanistic Insight : The solid acid catalyst protonates isopropanol, generating an electrophilic isopropyl carbocation. The para-hydroxyl group of 4-hydroxybenzoic acid directs alkylation to the meta positions (3 and 5) via resonance stabilization of the intermediate arenium ion.

Alternative Alkylation Strategies

While microwave-assisted methods dominate industrial workflows, conventional heating with sulfuric acid as a catalyst has been reported, albeit with lower yields (60–65%) due to side reactions such as esterification.

Methylation of 3,5-Diisopropyl-4-hydroxybenzoic Acid

The conversion of the 4-hydroxy group to a methoxy substituent is accomplished using methylating agents such as diazomethane, methyl iodide, or dimethyl sulfate.

Diazomethane Methylation

Diazomethane (CH₂N₂), generated in situ from precursors like N-methyl-N-nitrosourea, reacts with 3,5-diisopropyl-4-hydroxybenzoic acid in anhydrous ether or dichloromethane. The reaction proceeds at 0–5°C to minimize side reactions, yielding 3,5-diisopropyl-4-methoxybenzoic acid with >90% purity after recrystallization.

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Methylating Agent | Diazomethane |

| Solvent | Anhydrous ether or DCM |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 85–90% |

Safety Note : Diazomethane’s high toxicity and explosiveness necessitate specialized equipment (e.g., System 45™ generators) for safe handling.

Methyl Iodide with Base

A safer alternative employs methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone or DMF. The reaction mixture is refluxed for 6–8 hours, followed by aqueous workup to isolate the product.

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Methylating Agent | Methyl iodide |

| Base | K₂CO₃ |

| Solvent | Acetone or DMF |

| Temperature | Reflux (56–80°C) |

| Reaction Time | 6–8 hours |

| Yield | 70–75% |

Mechanistic Insight : The base deprotonates the hydroxyl group, forming a phenoxide ion that undergoes nucleophilic substitution with methyl iodide.

Comparative Analysis of Methylation Methods

| Method | Yield | Safety | Scalability |

|---|---|---|---|

| Diazomethane | 85–90% | Hazardous | Low |

| Methyl Iodide + Base | 70–75% | Moderate | High |

| Dimethyl Sulfate | 65–70% | Toxic | Moderate |

Structural and Purity Validation

Post-synthesis characterization employs:

Q & A

Basic: What synthetic strategies are effective for preparing 3,5-diisopropyl-4-methoxybenzoic acid, and how do steric effects from isopropyl groups influence reaction yields?

Methodological Answer:

A common approach involves Friedel-Crafts alkylation to introduce isopropyl groups onto a methoxybenzoic acid precursor. However, steric hindrance from the bulky isopropyl substituents often necessitates optimized conditions, such as using Lewis acid catalysts (e.g., AlCl₃) at controlled temperatures (45–60°C) and extended reaction times. For example, analogous syntheses of diisopropyl-substituted benzoic acids have employed tert-butyl ester intermediates to protect the carboxylic acid group during alkylation, followed by acidic hydrolysis . Yield optimization may require iterative adjustments to stoichiometry and solvent polarity (e.g., dichloromethane vs. toluene).

Advanced: How can contradictory NMR spectral data for this compound be resolved, particularly regarding proton splitting patterns?

Methodological Answer:

Steric crowding from the isopropyl groups can lead to unexpected splitting in ¹H NMR spectra due to restricted rotation. To resolve ambiguities:

- Use variable-temperature NMR (e.g., 25–80°C) to observe dynamic effects, as higher temperatures may average out splitting caused by hindered rotation.

- Compare experimental data with DFT computational models (e.g., Gaussian or ORCA) to predict chemical shifts and coupling constants. For example, studies on triazine-substituted benzoic acids demonstrated that computational simulations accurately predicted splitting patterns in crowded aromatic systems .

- Employ 2D NMR techniques (COSY, HSQC) to confirm connectivity and assign overlapping signals.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., meta-substitution patterns) and confirm isopropyl methyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for CH).

- FT-IR : Validate the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₂₀O₃) with <2 ppm error.

- Melting Point Analysis : Compare observed m.p. with literature values (e.g., diisopropyl-substituted analogs often melt between 180–220°C) .

Advanced: What strategies enhance regioselectivity in the synthesis of polysubstituted benzoic acids like this compound?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., nitro or sulfonic acid) to steer electrophilic substitution to desired positions, followed by reduction or hydrolysis.

- Protection/Deprotection : Use silyl ethers or tert-butyl esters to block reactive sites during alkylation/methoxylation. For example, tert-butyl protection of the carboxylic acid group improves yields in multi-step syntheses .

- Catalyst Design : Transition metal catalysts (e.g., Pd or Cu) can enable cross-coupling reactions for precise substitution, as seen in triazine-linked benzoic acid derivatives .

Basic: What are the primary research applications of this compound in pharmaceutical chemistry?

Methodological Answer:

This compound serves as:

- A pharmacophore intermediate for designing kinase inhibitors or anti-inflammatory agents, leveraging its aromatic and steric bulk to modulate target binding.

- A probe for studying enzyme-substrate interactions , particularly in assays involving cytochrome P450 isoforms, where methoxy and isopropyl groups influence metabolic stability .

- A building block in metal-organic frameworks (MOFs) for catalytic applications, owing to its rigid geometry and carboxylate functionality .

Advanced: How does the steric environment of this compound affect its reactivity in esterification or amidation reactions?

Methodological Answer:

- Esterification Challenges : Steric hindrance slows nucleophilic attack on the carboxylic acid. Mitigate this by using DCC/DMAP coupling or activating agents like HATU in anhydrous DMF .

- Amidation Selectivity : Bulky isopropyl groups may favor N-acylation over O-acylation. Monitor reaction progress via LC-MS and optimize base selection (e.g., DIPEA vs. TEA) to minimize side products.

- Kinetic Studies : Conduct time-resolved ¹H NMR to compare reaction rates with less hindered analogs (e.g., 4-methoxybenzoic acid) and quantify steric effects .

Basic: How can researchers ensure purity and stability of this compound during storage?

Methodological Answer:

- Purification : Use recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient).

- Storage : Keep under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Stability studies on similar compounds recommend desiccants and amber vials to limit light/moisture exposure .

Advanced: What computational methods aid in predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation : Use software like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients, critical for pharmacokinetic profiling.

- pKa Prediction : Tools like ACD/pKa DB or SPARC predict carboxylic acid dissociation (~2.5–3.5) and methoxy group effects on acidity.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) to guide rational drug design, validated by NMR or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.